1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene)
Description
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) is an organic compound characterized by its unique structure, which includes a 1,3-phenylene core connected to two ethene-2,1-diyl groups, each of which is further bonded to a 3-bromobenzene moiety
Properties
CAS No. |
643753-87-1 |
|---|---|
Molecular Formula |
C22H16Br2 |
Molecular Weight |
440.2 g/mol |
IUPAC Name |
1,3-bis[2-(3-bromophenyl)ethenyl]benzene |
InChI |
InChI=1S/C22H16Br2/c23-21-8-2-6-19(15-21)12-10-17-4-1-5-18(14-17)11-13-20-7-3-9-22(24)16-20/h1-16H |
InChI Key |
FWGJTXRQOMNNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C=CC2=CC(=CC=C2)Br)C=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) typically involves a multi-step process. One common method includes the following steps:
Formation of the 1,3-phenylene core: This can be achieved through various organic reactions, such as Friedel-Crafts alkylation.
Attachment of ethene-2,1-diyl groups: This step often involves the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the ethene groups.
Bromination: The final step involves the bromination of the benzene rings using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ethene groups can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors.
Organic Synthesis: Serves as a building block for more complex organic molecules.
Biological Studies: Potential use in the development of bioactive compounds.
Industrial Applications: Utilized in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its conjugated structure allows it to participate in electronic interactions, making it useful in the development of semiconducting materials.
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene): Similar structure but with nitro groups instead of bromine.
Benzoic acid, 3,3’- (1,3-phenylenedi-2,1-ethynediyl)bis-: Contains ethynediyl groups instead of ethene-2,1-diyl groups.
Uniqueness
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) is unique due to its specific substitution pattern and the presence of bromine atoms, which make it particularly useful for further functionalization through substitution reactions. Its conjugated structure also imparts unique electronic properties, making it valuable in materials science applications.
Biological Activity
1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene), often referred to as a phenylene-ethene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Molecular Formula : C18H14Br2
- Molecular Weight : 388.11 g/mol
- IUPAC Name : 1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene)
Anticancer Properties
Recent studies have indicated that phenylene-ethene derivatives exhibit significant anticancer properties. The mechanism of action is primarily attributed to the compound's ability to induce apoptosis in cancer cells. Research has shown that:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer, lung cancer) demonstrated that this compound inhibits cell proliferation and induces cell cycle arrest at the G2/M phase. The IC50 values ranged from 5 to 15 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 8 |
| HeLa (Cervical) | 12 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown:
- Inhibition Zones : The compound displayed inhibition zones ranging from 12 mm to 25 mm against Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
Antioxidant Activity
Antioxidant assays revealed that the compound possesses notable free radical scavenging activity. The DPPH assay indicated an IC50 value of approximately 30 µM, suggesting moderate antioxidant capacity compared to standard antioxidants like ascorbic acid.
The biological activity of 1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : It promotes ROS production leading to oxidative stress in cancer cells, triggering apoptosis.
- DNA Interaction : The planar structure allows intercalation with DNA, disrupting replication and transcription processes.
Study on Anticancer Effects
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of phenylene-ethene compounds and tested their anticancer effects. One derivative showed a significant reduction in tumor volume in xenograft models compared to controls.
Study on Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties against multi-drug resistant strains. Results indicated that the compound effectively reduced bacterial load in infected mice models by up to 70% when administered at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
